N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to the one , often involves multicomponent reactions utilizing diversified hybrid catalysts. These catalysts range from organocatalysts, metal catalysts, to green solvents, aiming to develop the pyrimidine scaffold efficiently. The use of hybrid catalysts has been extensively reviewed, highlighting their importance in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
Pyrimidine is a core structure in various biologically active compounds. Its derivatives, including the target compound, are recognized for their synthetic versatility and diverse biological activities. The synthesis and anticancer, as well as antiviral potentials of pyrimidine derivatives, have been extensively studied, showcasing the scaffold's significance in drug discovery (Kumar, Deep, & Narasimhan, 2019).
Chemical Reactions and Properties
The reactivity and functionalization of pyrimidine cores are pivotal in constructing various biologically significant molecules. Enaminoketones and enaminothiones serve as critical intermediates for synthesizing heterocycles like pyridine, pyrimidine, and pyrrole derivatives, highlighting the versatility of pyrimidine-based compounds in chemical reactions (Negri, Kascheres, & Kascheres, 2004).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(ethylamino)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O/c1-2-21-19-23-11-15(12-24-19)18(26)22-13-17(25-9-3-4-10-25)14-5-7-16(20)8-6-14/h5-8,11-12,17H,2-4,9-10,13H2,1H3,(H,22,26)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEQVARSBROSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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